![molecular formula C15H10F2N4O2S B2725997 N-(2,4-difluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896326-63-9](/img/structure/B2725997.png)
N-(2,4-difluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C15H10F2N4O2S and its molecular weight is 348.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
New Routes to Heterocycles via Sulphenylation
The study by Samii, Ashmawy, and Mellor (1987) explores new methods for synthesizing heterocycles through the sulphenylation of unsaturated amides. The research highlights how different amides, when subjected to specific conditions, yield a variety of cyclic products, including pyrrolidines and lactones, showcasing the versatility of sulphenylation in heterocyclic chemistry. This work emphasizes the importance of exploring diverse chemical reactions to create novel compounds with potential applications in drug discovery and development Samii, Ashmawy, & Mellor, 1987.
Vibrational Spectroscopic Signatures and Quantum Computational Approach
Jenepha Mary, Pradhan, and James (2022) characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, revealing its vibrational spectroscopic signatures through Raman and Fourier transform infrared spectroscopy. The study utilized density functional theory to analyze the molecule's geometric equilibrium and intermolecular interactions, offering insights into the structural and electronic factors contributing to its antiviral activity. This research underscores the utility of computational and spectroscopic techniques in understanding the properties of potential antiviral agents Jenepha Mary, Pradhan, & James, 2022.
Discovery of Sulfoxaflor: A Novel Insecticide
The discovery of sulfoxaflor, as detailed by Zhu et al. (2011), provides an example of innovative chemical synthesis leading to practical agricultural applications. Sulfoxaflor, identified through extensive research on the sulfoximine functional group, showcases broad-spectrum efficacy against various sap-feeding pests. This work illustrates the critical role of chemical synthesis in developing new insecticides that can help manage resistance issues, thereby supporting sustainable agriculture practices Zhu et al., 2011.
Preparation of Triazolo[1,5-c]pyrimidines as Potential Antiasthma Agents
The research by Medwid et al. (1990) on the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines highlights the exploration of new compounds for treating asthma. Through a series of chemical reactions, they identified compounds with potent mediator release inhibitory activity, offering a foundation for further pharmacological and toxicological studies. This study exemplifies the process of identifying and developing new therapeutic agents for respiratory conditions Medwid et al., 1990.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4O2S/c16-9-4-5-11(10(17)7-9)18-13(22)8-24-14-19-12-3-1-2-6-21(12)15(23)20-14/h1-7H,8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLTVEJVNAMYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

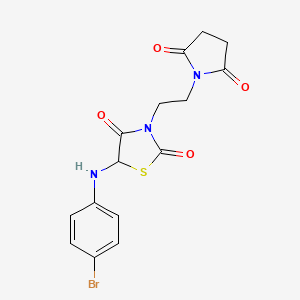
![6-Cyclopropyl-3-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2725915.png)
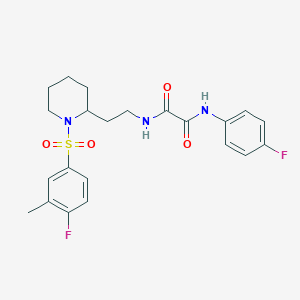

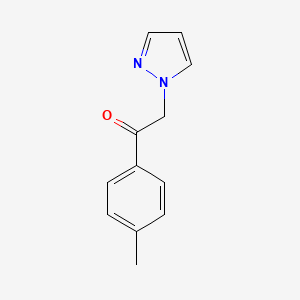
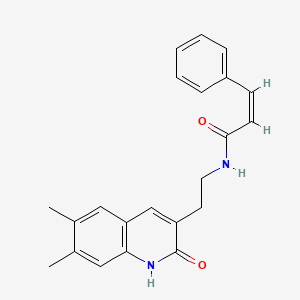


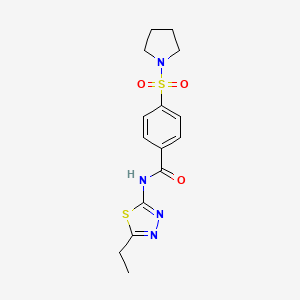
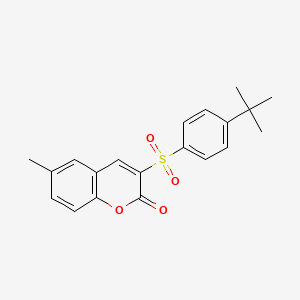
![4-(3-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2725928.png)
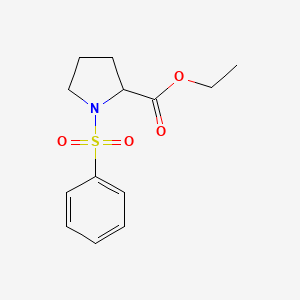
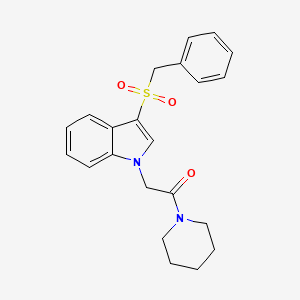
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3,4-dimethylanilino)prop-2-en-1-one](/img/structure/B2725936.png)